molecular formula C9H10BrFO B1290856 2-Bromo-4-fluoro-1-propoxybenzene CAS No. 1016889-72-7

2-Bromo-4-fluoro-1-propoxybenzene

Cat. No.: B1290856
CAS No.: 1016889-72-7
M. Wt: 233.08 g/mol
InChI Key: MZASMHWXAIRSKJ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-propoxybenzene: is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . It is a derivative of benzene, substituted with bromine, fluorine, and propoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-propoxybenzene typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Propoxylation: The attachment of a propoxy group to the benzene ring.

The reaction conditions for these steps often involve the use of catalysts and specific solvents to facilitate the reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Fluorination can be carried out using fluorine gas or a fluorinating agent such as silver fluoride. Propoxylation typically involves the reaction of the intermediate compound with propyl alcohol in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-1-propoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The propoxy group can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated compounds.

Scientific Research Applications

2-Bromo-4-fluoro-1-propoxybenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, while the propoxy group can interact with hydrophobic regions of the target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-1-methoxybenzene
  • 2-Bromo-4-fluoro-1-ethoxybenzene
  • 2-Bromo-4-fluoro-1-butoxybenzene

Comparison: 2-Bromo-4-fluoro-1-propoxybenzene is unique due to the presence of the propoxy group, which imparts specific chemical and physical properties. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity and interaction profiles with molecular targets. The propoxy group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications .

Properties

IUPAC Name

2-bromo-4-fluoro-1-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZASMHWXAIRSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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